molecular formula C9H10O2 B3059180 1H-2-Benzopyran-1-ol, 3,4-dihydro- CAS No. 95033-78-6

1H-2-Benzopyran-1-ol, 3,4-dihydro-

Cat. No. B3059180
CAS RN: 95033-78-6
M. Wt: 150.17 g/mol
InChI Key: FEWRVBVKPCBBRF-UHFFFAOYSA-N
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Patent
US05593970

Procedure details

To a solution of methyl-3-(2'-formyl-3'-6'-dimethoxy)phenyl-2-methoxyisopropyloxy-propionate (4.2 g, 12.4 mmol) in THF (75 ml) containing water (4 ml) was added pyridinium p-toluenesulfonate (230 mg). After stirring at room temperature for 1.75 hours, triethylamine (3 ml) and saturated NH4Cl solution (60 ml) were added. THF was removed at 25° C. and the mixture was extracted with ether (3×150 ml). Ether extract was washed with brine, dried and evaporated yielding 3.9 g of 1-hydroxyisochroman (95%) (quite pure from NMR spectrum). (MP. 127°-129° C.)
[Compound]
Name
methyl-3-(2'-formyl-3'-6'-dimethoxy)phenyl-2-methoxyisopropyloxy-propionate
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S([O-])(=O)=O)=[CH:4][CH:3]=1.[NH+]1C=CC=CC=1.C(N(CC)CC)C.[NH4+].[Cl-].C1[CH2:32][O:31][CH2:30]C1>>[OH:1][CH:30]1[C:7]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:12][CH2:32][O:31]1 |f:1.2,4.5|

Inputs

Step One
Name
methyl-3-(2'-formyl-3'-6'-dimethoxy)phenyl-2-methoxyisopropyloxy-propionate
Quantity
4.2 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
O
Name
Quantity
75 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
230 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1.75 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed at 25° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (3×150 ml)
EXTRACTION
Type
EXTRACTION
Details
Ether extract
WASH
Type
WASH
Details
was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
OC1OCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.